(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
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Overview
Description
The compound (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a hydroxyamino group in its structure makes it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The initial step involves the formation of the oxolane ring through glycosylation reactions.
Fluorination: Introduction of the fluorine atom at the 4-position of the oxolane ring using fluorinating agents.
Nucleobase Attachment: Coupling of the purine nucleobase to the glycosylated intermediate.
Hydroxyamino Group Introduction: The hydroxyamino group is introduced through selective reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydroxyamino group, converting it to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted nucleosides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study nucleic acid interactions and enzyme mechanisms. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleosides in genetic processes.
Medicine
Medically, this compound has potential as an antiviral or anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication or cancer cell proliferation.
Industry
In the industrial sector, it can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibiting Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the elongation of nucleic acid chains.
Inducing Mutations: Its presence can cause mutations during replication, leading to faulty genetic material.
Triggering Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-2’-deoxyadenosine
- 6-Amino-2-fluoropurine
- 5-Fluoro-2’-deoxyuridine
Uniqueness
Compared to these similar compounds, (2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol stands out due to its unique combination of a fluorine atom and a hydroxyamino group. This combination enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications.
Properties
CAS No. |
1612191-87-3 |
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Molecular Formula |
C10H12FN5O4 |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O4/c11-5-4(1-17)20-10(7(5)18)16-3-14-6-8(15-19)12-2-13-9(6)16/h2-5,7,10,17-19H,1H2,(H,12,13,15)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
KHVVBEAFTGEGFT-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)NO |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)NO |
Origin of Product |
United States |
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